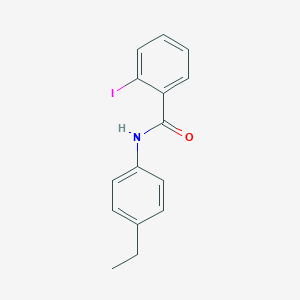

N-(4-ethylphenyl)-2-iodobenzamide

Description

N-(4-ethylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group linked to a 4-ethyl-substituted aniline moiety. The 2-iodobenzamide scaffold is notable for its versatility in cross-coupling reactions and receptor-targeting properties, particularly in oncology imaging [[3], [4], [10-13]].

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

QKXGAARXJWAVDZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence reactivity, physical properties, and biological activity. Key comparisons include:

Key Findings :

Variations in the N-Aryl/Amine Group

The N-aryl or amine substituent modulates lipophilicity, receptor affinity, and pharmacokinetics:

Key Findings :

- Receptor Targeting: Diethylaminoethyl or piperidinylaminoethyl groups enhance sigma-1 receptor binding, critical for melanoma imaging .

Physicochemical Properties

Melting points, Rf values, and spectral data vary with structural modifications:

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most widely documented method involves the reaction of 2-iodobenzoic acid with 4-ethylaniline under amidation conditions.

Critical Parameters

-

Solvent System : DCM optimizes acyl chloride stability and amine solubility.

-

Base : Triethylamine neutralizes HCl generated during amidation.

-

Catalyst : DMF accelerates acyl chloride formation.

Alternative Approaches and Methodological Insights

While the acyl chloride route predominates, other strategies merit discussion:

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance reaction rates in related amidation reactions. However, DCM is preferred here for its low polarity, which minimizes side reactions.

-

Temperature : Room temperature (20–25°C) suffices for complete conversion, avoiding thermal degradation of the iodine substituent.

Catalytic Systems

-

DMF as Catalyst : DMF (0.1% v/v) facilitates acyl chloride formation, critical for high yields.

-

Ligand-Free Conditions : Unlike Pd- or Cu-catalyzed couplings, this method requires no metal catalysts, simplifying purification.

Spectroscopic Characterization

¹H NMR Data (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.88 | d (J = 8.0 Hz) | 1H | Aromatic H (C1) |

| 7.54–7.47 | m | 4H | Aromatic H (C3, C4, C5, C6) |

| 7.39 | t (J = 7.6 Hz) | 1H | Aromatic H (C2) |

| 7.19 | d (J = 8.4 Hz) | 2H | Ethylphenyl H (C2', C6') |

| 2.64 | q (J = 7.6 Hz) | 2H | CH₂CH₃ |

| 1.23 | t (J = 7.6 Hz) | 3H | CH₂CH₃ |

¹³C NMR Data (75.4 MHz, CDCl₃):

-

167.1 ppm : Amide carbonyl (C=O).

-

142.2–140.0 ppm : Aromatic carbons adjacent to iodine and ethyl groups.

-

24.1 ppm : CH₂CH₃.

Infrared (IR) Spectroscopy :

-

3418 cm⁻¹ : N-H stretch (amide).

-

1653 cm⁻¹ : C=O stretch (amide I band).

-

1599 cm⁻¹ : Aromatic C=C stretching.

High-Resolution Mass Spectrometry (HRMS) :

-

Calculated for C₁₅H₁₃INO [M+H]⁺ : 381.9935.

-

Observed : 381.9938.

Applications in Organic Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.